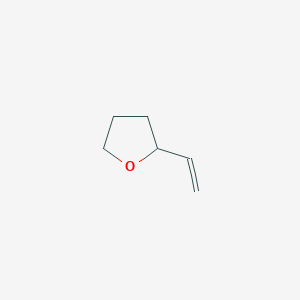

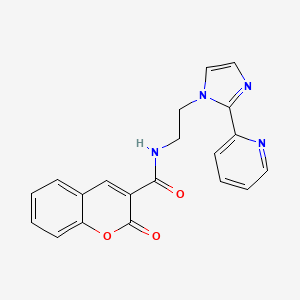

![molecular formula C7H8O3 B2370703 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one CAS No. 6712-83-0](/img/structure/B2370703.png)

4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one” is a chemical compound . It is also known as “2-iodo-4,8-dioxatricyclo[4.2.1.0,3,7]nonan-5-one” with a CAS Number of 89678-08-0 . The molecular weight of this compound is 266.04 .

Molecular Structure Analysis

The IUPAC name for this compound is "3-iodotetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one" . The InChI code for this compound is "1S/C7H7IO3/c8-4-3-1-2-5(10-3)6(4)11-7(2)9/h2-6H,1H2" .科学的研究の応用

Synthesis of Bioactive Molecules

4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one and its derivatives are primarily used in the synthesis of bioactive molecules. For example, the synthesis of 2,6-dioxatricyclo[3.3.1.03,7]nonanes, which share a similar structural framework, has been explored for potential bioactive properties. These compounds are synthesized from 8-oxabicyclo[3.2.1]oct-6-en-3-one, and have been tested for activities such as anti-HIV, although they exhibit low anti-HIV activity and high cytotoxicity (Montaña et al., 2009).

Synthesis of Highly Substituted Derivatives

In another research, highly substituted 8-oxabicyclo[3.2.1]octanes and 2,7-dioxatricyclo[4.2.1.03,8]nonanes have been synthesized. These structures serve as synthetic blocks for potentially bioactive molecules. The synthesis involved the reduction of carbonyl groups and oxidation of double bonds, leading to polyhydroxylated derivatives (Khlevin et al., 2012).

Marine Natural Products Synthesis

The synthesis of marine natural products using derivatives of 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one has also been explored. For instance, the synthesis of the dictyoxetane core, a significant marine diterpene, from 8-oxabicyclo[3.2.1]oct-6-en-3-ones has been reported. These syntheses aim to create functionalized tricyclic oxetanes, which are evaluated for their biological activities (Proemmel et al., 2002).

Phosphines Synthesis

In a different study, the radical addition of PH3 to limonene resulted in the formation of 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane. This compound was characterized by X-ray crystallography, demonstrating its potential in the synthesis of novel chiral phosphines (Robertson et al., 2001).

Pheromone Synthesis

Additionally, the synthesis of racemic and optically active forms of lineatin, a tricyclic pheromone, has been achieved using derivatives of 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one. This includes the synthesis of 3,3,7-trimethyl-2,9-dioxatricyclo[4.2.1.0 4,7]nonane (Mori & Sasaki, 1980).

Catalysis

A recent study developed a one-pot method for the selective synthesis of two isomers, 4H-chromene and 2,8-dioxabicyclo[3.3.1]nonane derivatives, under catalyst-free conditions. This process emphasizes the synthesis's selectivity controlled by thermodynamics and kinetics (Wang et al., 2021).

特性

IUPAC Name |

4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-7-4-1-3-2-5(10-7)6(4)9-3/h3-6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRNRHKURDNAJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3C(C1C(=O)O3)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2370622.png)

![2-[(3-Bromophenyl)methyl]piperidine](/img/structure/B2370624.png)

![Sodium 3-[(diphenylmethyl)carbamoyl]propanoate](/img/structure/B2370625.png)

![1-[(4-Phenyl-1-piperazinyl)methyl]-2-naphthalenol](/img/structure/B2370630.png)

![N-(4-acetylphenyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2370631.png)

![5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2370640.png)